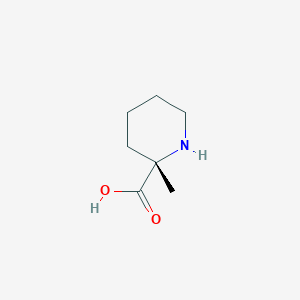

(S)-2-methylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAERYNWZGJY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-2-methyl-2-piperidinecarboxylic Acid (CAS 89115-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidine Scaffolds in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of many pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When substituted to create chiral centers, these scaffolds become powerful tools in designing stereospecific molecules that can interact with biological targets with high precision. (2S)-2-methyl-2-piperidinecarboxylic acid, with CAS number 89115-95-7, is one such chiral building block. Its rigid, six-membered ring structure, combined with the stereochemically defined quaternary carbon at the 2-position, offers a unique three-dimensional framework for the synthesis of complex and potent bioactive molecules.[2][] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery and development. Below is a summary of the known properties of (2S)-2-methyl-2-piperidinecarboxylic acid.

| Property | Value | Source |

| CAS Number | 89115-95-7 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [4] |

| Molecular Weight | 143.18 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 350 °C | |

| Boiling Point (Predicted) | 259.5 ± 33.0 °C | |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.51 ± 0.20 | |

| LogP (Predicted) | 0.932 | [4] |

Spectroscopic Characterization

While specific experimental spectra for (2S)-2-methyl-2-piperidinecarboxylic acid are not widely available in public databases, the expected spectroscopic features can be inferred from the analysis of its constituent parts: the carboxylic acid and the 2-methylpiperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions. The O-H bond of the carboxyl group results in a very broad absorption in the range of 2500 to 3300 cm⁻¹. The C=O bond gives rise to a strong absorption between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this C=O stretch is typically observed around 1710 cm⁻¹.[5] Additionally, the N-H stretch of the piperidine ring would be expected in the region of 3300-3500 cm⁻¹, potentially overlapping with the broad O-H band. C-H stretching vibrations from the methyl and methylene groups will appear around 2850-3000 cm⁻¹. An IR spectrum for the parent compound, 2-piperidinecarboxylic acid, is available and shows these characteristic features.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often around 12 ppm, though its chemical shift is dependent on concentration and solvent. The protons on the piperidine ring and the methyl group would appear further upfield.

In ¹³C NMR spectroscopy, the carboxyl carbon is expected to have a chemical shift in the range of 165 to 185 ppm. The carbons of the piperidine ring and the methyl group would appear at higher field.[5]

Mass Spectrometry

In mass spectrometry, (2S)-2-methyl-2-piperidinecarboxylic acid would be expected to show a molecular ion peak corresponding to its molecular weight (143.18 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group. The NIST WebBook provides mass spectral data for the related compound, 2-methylpiperidine, which can offer some insight into the fragmentation of the piperidine ring.[7]

Asymmetric Synthesis: Strategies and Methodologies

The synthesis of enantiomerically pure compounds like (2S)-2-methyl-2-piperidinecarboxylic acid is a critical aspect of modern pharmaceutical development.[8][9] Asymmetric synthesis, the process of creating a specific stereoisomer, is essential as different enantiomers of a drug can have vastly different biological activities and toxicities.[10]

A potential synthetic approach to (2S)-2-methyl-2-piperidinecarboxylic acid could involve the diastereoselective synthesis of a chiral bicyclic lactam intermediate, followed by a series of transformations to yield the desired product.[11]

Illustrative Synthetic Pathway

The following diagram outlines a conceptual workflow for the asymmetric synthesis of a substituted pipecolic acid derivative, based on published methodologies for similar compounds.[11]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. (S)-2-Methylpiperidine-2-Carboxylic Acid | CAS#:89115-95-7 | Chemsrc [chemsrc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 7. 2-Methylpiperidine [webbook.nist.gov]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Derivative: A Technical Guide to the Biological Activity of α-Methylated Pipecolic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecolic acid, a cyclic amino acid derived from L-lysine, is a molecule of burgeoning interest across diverse scientific disciplines, from its role as a critical regulator of systemic acquired resistance (SAR) in plants to its potential as a neuromodulator in the mammalian central nervous system. The introduction of a methyl group at the alpha-position of pipecolic acid presents a fascinating chemical modification with the potential to significantly alter its biological activity, pharmacokinetic properties, and therapeutic utility. This technical guide provides a comprehensive overview of α-methylated pipecolic acid, delving into its stereoselective synthesis, potential biological activities based on the known effects of α-methylation and the parent compound's pharmacology, and detailed experimental protocols for its characterization. This document serves as a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule.

Introduction: The Rationale for α-Methylation of Pipecolic Acid

Pipecolic acid, or piperidine-2-carboxylic acid, is a non-proteinogenic amino acid that has garnered significant attention for its multifaceted biological roles. In the realm of plant biology, it is a key signaling molecule in systemic acquired resistance (SAR), a broad-spectrum immune response.[1][2][3] In neuroscience, pipecolic acid is a metabolite of lysine in the brain and has been investigated for its potential interactions with the GABAergic system.[4][5][6]

The strategic addition of a methyl group to the α-carbon of an amino acid can profoundly influence its properties. This modification is known to:

-

Enhance Metabolic Stability: The α-methyl group can sterically hinder enzymatic degradation, thereby increasing the in vivo half-life of the molecule.

-

Induce Conformational Rigidity: The restriction of bond rotation around the α-carbon can lock the molecule into a specific conformation, potentially leading to higher receptor affinity and selectivity.

-

Modulate Biological Activity: The altered shape and electronics of the molecule can lead to novel or enhanced interactions with biological targets.

Given these advantages, the α-methylation of pipecolic acid emerges as a compelling strategy for the development of novel chemical probes to investigate its biological pathways and for the generation of potential therapeutic leads with improved pharmacological profiles.

Stereoselective Synthesis of α-Methylated Pipecolic Acid Derivatives

The synthesis of α-methylated pipecolic acid, particularly with control over the stereochemistry at the α-carbon, is a critical step in exploring its biological potential. A notable approach involves the diastereoselective synthesis of a substituted piperidine ring, which can then be converted to the desired α-methyl pipecolic acid derivative. One such strategy focuses on the synthesis of cis-4-hydroxy-2-methyl piperidine and its subsequent conversion to the corresponding pipecolic acid analog.[7]

Synthetic Pathway Overview

The synthetic route commences with the construction of a chiral bicyclic lactam intermediate, which allows for the stereocontrolled introduction of substituents on the piperidine ring. This is followed by a series of transformations to yield the final α-methylated pipecolic acid derivative.

Caption: Overview of the synthetic strategy for α-methylated pipecolic acid derivatives.

Experimental Protocol: Synthesis of a cis-4-Hydroxy-2-methyl Pipecolic Acid Derivative

The following protocol is adapted from a published diastereoselective synthesis.[7]

Step 1: Synthesis of the Chiral Zwitterionic Bicyclic Lactam

-

Preparation of the β-enaminoester: Start with an acyclic β-enaminoester derived from (R)-(−)-2-phenylglycinol.

-

Formation of the Sulfonium Salt: React the β-enaminoester with a suitable sulfide and an activating agent to form the corresponding sulfonium salt.

-

Intramolecular Corey-Chaykovsky Ring-Closing Reaction: Treat the sulfonium salt with a base to induce an intramolecular ring-closing reaction, yielding the chiral zwitterionic bicyclic lactam with high diastereoselectivity.

Step 2: Transformation to the cis-4-Hydroxy-2-methyl Piperidine Intermediate

-

Reduction of the Lactam: Reduce the lactam functionality of the bicyclic intermediate using a suitable reducing agent (e.g., LiAlH₄).

-

Protective Group Manipulations: Introduce and remove protecting groups as necessary to facilitate subsequent reactions and ensure the desired stereochemical outcome.

-

Ring Opening and Functional Group Interconversion: Perform a series of reactions to open the bicyclic system and modify the functional groups to arrive at the cis-4-hydroxy-2-methyl piperidine intermediate.

Step 3: Carbonylation to the α-Methyl Pipecolic Acid Derivative

-

Silyl Protection: Protect the hydroxyl group of the piperidine intermediate with a silyl protecting group (e.g., TBDMS).

-

Diastereoselective Deprotonation and Carbonylation: Perform a diastereoselective deprotonation of the endocyclic carbon adjacent to the nitrogen, followed by quenching with an electrophilic carbonyl source (e.g., carbon dioxide) to introduce the carboxylic acid moiety.

-

Deprotection: Remove the protecting groups to yield the final α-methylated pipecolic acid derivative.

Prospective Biological Activity of α-Methylated Pipecolic Acid

While direct experimental data on the biological activity of α-methylated pipecolic acid is currently limited, we can extrapolate its potential effects based on the known activities of its parent compound and the general consequences of α-methylation.

Potential as a Neuromodulator: Targeting the GABAergic System

Pipecolic acid has been shown to interact with the GABAergic system, although the exact nature of this interaction is complex and somewhat debated. Some studies suggest it can enhance GABA responses and antagonize barbiturate-enhanced GABA binding.[4][5]

Hypothesized Effects of α-Methylation:

-

Enhanced Receptor Affinity and Selectivity: The conformational rigidity conferred by the α-methyl group could lead to a more specific and potent interaction with a particular GABA receptor subtype.

-

Altered Modulatory Activity: The presence of the methyl group could alter the allosteric modulation of the GABA receptor complex, potentially leading to either enhanced agonistic or antagonistic properties.

Table 1: Comparison of Known Pipecolic Acid Activity and Hypothesized α-Methylated Pipecolic Acid Activity on the GABAergic System

| Feature | Pipecolic Acid | Hypothesized α-Methylated Pipecolic Acid |

| GABA Response | Enhances GABA response in some neuronal populations[4] | Potentially enhanced or more selective potentiation of GABA response |

| GABA Binding | Antagonizes barbiturate-enhanced GABA binding[5] | May exhibit more potent and selective antagonism or agonism |

| Receptor Subtype Selectivity | Not well-defined | Potentially increased selectivity for specific GABA receptor subtypes |

Potential Role in Plant Immunity

Pipecolic acid is a crucial signaling molecule in the induction of systemic acquired resistance (SAR) in plants.[1][2][3] It accumulates upon pathogen infection and is transported systemically to prime distal tissues for enhanced defense.

Hypothesized Effects of α-Methylation:

-

Increased Stability and Systemic Signaling: The enhanced metabolic stability of α-methylated pipecolic acid could lead to a more sustained signal and a more robust induction of SAR.

-

Altered Receptor Binding and Signal Transduction: The modified structure might interact differently with the putative pipecolic acid receptor(s) in plants, potentially leading to a stronger or more prolonged downstream signaling cascade.

Caption: Hypothesized role of α-methylated pipecolic acid in enhancing plant systemic acquired resistance.

Experimental Protocols for Biological Evaluation

The following protocols are adapted from established methods for assaying the biological activity of cyclic amino acid derivatives and can be applied to the study of α-methylated pipecolic acid.

Neuromodulatory Activity: GABA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of α-methylated pipecolic acid for GABA receptors in brain membrane preparations.

Materials:

-

Rat brain tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

[³H]-GABA (radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compounds (α-methylated pipecolic acid stereoisomers)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

-

Binding Assay: In a final volume of 1 ml, incubate the membrane preparation with [³H]-GABA and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 4°C for 20 minutes.

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Plant Immunity: Systemic Acquired Resistance (SAR) Assay

This protocol outlines an assay to evaluate the ability of α-methylated pipecolic acid to induce SAR in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana plants (wild-type and relevant mutant lines, e.g., sid2, fmo1)

-

Pseudomonas syringae pv. maculicola (virulent strain)

-

Magnesium chloride (10 mM)

-

Test compound (α-methylated pipecolic acid)

-

Syringes for infiltration

Procedure:

-

Primary Inoculation/Treatment: Infiltrate three lower leaves of 4-5 week old Arabidopsis plants with either 10 mM MgCl₂ (mock), a suspension of virulent P. syringae (positive control), or a solution of the test compound.

-

Incubation: Grow the plants for 2-3 days under standard conditions to allow for the establishment of SAR.

-

Secondary Challenge: Infiltrate three upper, systemic leaves with a suspension of virulent P. syringae.

-

Bacterial Growth Quantification: After 3 days, harvest leaf discs from the challenged leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media.

-

Data Analysis: Count the bacterial colonies after 2-3 days of incubation and calculate the number of colony-forming units (CFU) per unit leaf area. A significant reduction in bacterial growth in plants pre-treated with the test compound compared to the mock-treated plants indicates the induction of SAR.

Conclusion and Future Directions

α-Methylated pipecolic acid represents a promising, yet underexplored, derivative with the potential for enhanced biological activity and improved pharmacokinetic properties compared to its parent compound. The stereoselective synthesis of this molecule is achievable, paving the way for a thorough investigation of its biological effects. Based on the known pharmacology of pipecolic acid and the established principles of α-methylation, it is hypothesized that this derivative could serve as a more potent and stable modulator of the GABAergic system and a more effective inducer of plant immunity. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these hypotheses. Future research should focus on the synthesis of all stereoisomers of α-methylated pipecolic acid, a comprehensive evaluation of their in vitro and in vivo activities, and the identification of their specific molecular targets. Such studies will be instrumental in unlocking the full potential of this enigmatic molecule for applications in drug discovery and agricultural biotechnology.

References

- Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016).

- Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Research, 372(1), 176–179.

- Hartmann, M., & Zeier, J. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4947–E4956.

- Kachroo, A., & Kachroo, P. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Signaling, 11(532)

- Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123–5141.

- Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., Zhang, K., ... & Kachroo, P. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science signaling, 11(532)

- Zeier, J. (2021). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1865(7), 129901.

- Shan, J., & He, S. Y. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(11), 2886–2901.

- Turk, J., Panse, G. T., & Marshall, G. R. (1975). . alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry, 40(7), 953–955.

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

- Singh, Y., & Sharma, P. (2019). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 24(23), 4349.

- Long, Y. Q., Li, J., Liu, K., & Lee, W. H. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of medicinal chemistry, 51(20), 6432–6442.

- Karle, I. L., & Balaram, P. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2329.

- Brückner, H., & Graf, H. (1983). N-methylated alpha-amino acids and peptides: synthesis and biological activity. Fresenius' Zeitschrift für analytische Chemie, 314(3), 304–305.

- Brückner, H., & Mais, A. (1985). N-methylated alpha-amino acids and peptides. II. Synthesis of N-methyl-(S)- and -(R)-amino acids.

- de la Cruz, R., Maestro, A., & Mancheño, M. J. (2022).

- Gautier, A., & Gillaizeau, I. (2017). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic letters, 19(21), 5828–5831.

- Wang, Y., Zhang, Z., & Wang, J. (2020). Blue-Light-Induced Stereoselective Synthesis of α-Alkylated Amino Acid Derivatives. Angewandte Chemie (International ed. in English), 59(43), 19047–19051.

- Takahama, K., & Kishi, T. (1986). Pipecolic acid enhancement of GABA response in single neurons of rat brain. Neuropharmacology, 25(3), 339–342.

- Feigenbaum, P., & Chang, Y. F. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain research, 372(1), 176–179.

- Martín-del-Río, R., & DeFeudis, F. V. (1989). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. Neurochemical research, 14(5), 405–408.

- Giacobini, E., Nomura, Y., & Schmidt-Glenewinkel, T. (1980). Pipecolic acid: a new type of alpha-amino acid possessing bicuculline-sensitive action in the mammalian brain. Brain research bulletin, 5(Suppl 2), 531–534.

- Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Feussner, I. (2016). Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance. The Plant cell, 28(11), 2886-2901.

- Zeier, J. (2021). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1865(7), 129901.

- Vogel-Adghough, D., Stahl, E., Návarová, H., & Zeier, J. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant signaling & behavior, 8(9), e25552.

- Hartmann, M., & Zeier, J. (2019). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 116(52), 26348-26349.

- Holmes, E. C., Chen, Y. C., & Thompson, P. E. (2020). Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies. Organic & biomolecular chemistry, 18(31), 6061–6069.

- Qian, Z., Dougherty, P. G., & Schepartz, A. (2016). Understanding Cell Penetration of Cyclic Peptides. Chemical science, 7(8), 4816–4826.

- Tavassoli, A. (2017). Cyclic peptides as protein-protein interaction inhibitors. Current opinion in chemical biology, 38, 38–44.

-

NIST. (n.d.). Pipecolic acid, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000237 DL-Pipecolic Acid. Retrieved from [Link]

Sources

- 1. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipecolic acid confers systemic immunity by regulating free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pipecolic acid enhancement of GABA response in single neurons of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of (S)-2-Methylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methylpiperidine-2-carboxylic acid, a chiral α-methylated cyclic amino acid, represents a significant building block in modern medicinal chemistry. Its rigidified conformation and resistance to enzymatic degradation have made it a valuable scaffold for the development of novel therapeutics. This in-depth guide provides a comprehensive overview of the historical context of its discovery, the evolution of its synthetic methodologies, and detailed technical protocols for its preparation. We will explore the foundational principles of α-methylation of amino acids and the development of stereoselective synthetic routes to chiral piperidines, culminating in the state-of-the-art methods for accessing the enantiomerically pure this compound.

Introduction: The Significance of α-Methylation and the Piperidine Scaffold

The introduction of a methyl group at the α-carbon of an amino acid profoundly influences its chemical and biological properties. This seemingly minor modification imparts significant conformational constraint, restricting the rotation around the N-Cα and Cα-C bonds. This rigidity can lock a peptide or small molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the quaternary α-carbon sterically hinders the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of peptide-based drugs.

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a three-dimensional scaffold that can be readily functionalized to interact with biological targets. When combined, the α-methylated amino acid concept and the piperidine framework give rise to a powerful class of building blocks, with this compound being a prime example. Its defined stereochemistry and conformational rigidity make it an attractive component for the design of potent and selective enzyme inhibitors, receptor agonists, and antagonists.

Historical Context: A Convergence of Synthetic Challenges

The discovery and development of this compound did not occur in a single "eureka" moment but rather as a culmination of decades of advances in two distinct areas of organic synthesis: the α-alkylation of amino acids and the stereoselective synthesis of substituted piperidines.

The Dawn of α-Alkylated Amino Acids

The concept of modifying the α-position of amino acids dates back to the early 20th century. However, the development of practical and stereocontrolled methods for the synthesis of α-alkylated amino acids, particularly those with a quaternary α-carbon, posed a significant challenge. Early methods often resulted in racemic mixtures and required harsh reaction conditions. A major breakthrough came with the development of chiral auxiliaries and asymmetric catalysis, which allowed for the enantioselective synthesis of these valuable building blocks. These methods laid the essential groundwork for the eventual synthesis of chiral α-methylated cyclic amino acids like the topic compound.

Taming the Piperidine Ring: The Rise of Stereoselective Synthesis

The synthesis of substituted piperidines with precise stereochemical control has been a long-standing goal in organic chemistry, driven by the prevalence of this motif in bioactive alkaloids. A variety of strategies have been developed, including:

-

Hydrogenation of substituted pyridines: While a straightforward approach, achieving high stereoselectivity can be challenging.

-

Cyclization of acyclic precursors: This approach offers greater control over stereochemistry through the use of chiral building blocks or asymmetric cyclization reactions.

-

Modification of existing piperidine rings: This can involve stereoselective functionalization of a pre-formed piperidine scaffold.

The development of powerful synthetic tools, such as the aza-Diels-Alder reaction, catalytic asymmetric hydrogenation, and chiral auxiliary-based methods, has enabled the synthesis of a wide range of enantiomerically pure piperidine derivatives.

Key Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its esters has been approached through various stereoselective methods. Below are detailed protocols for representative synthetic strategies, highlighting the evolution of the field.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the earliest and most reliable approaches to chiral molecules is to start from readily available, enantiomerically pure natural products, a strategy known as "chiral pool" synthesis. For piperidine derivatives, amino acids such as L-lysine and its derivatives have served as valuable starting materials.

Conceptual Workflow for Chiral Pool Synthesis:

Figure 1: Conceptual workflow for chiral pool synthesis.

Experimental Protocol: Synthesis of a 4-Substituted Analog via Chiral Precursor

While a direct synthesis of the parent this compound from a simple chiral pool starting material is not prominently documented in early literature, the synthesis of its derivatives, such as (2R, 4R)-4-methyl-2-piperidine carboxylic acid, illustrates the principle. These compounds are crucial intermediates in the synthesis of pharmaceuticals. A representative method involves the use of a chiral phenylglycinol derivative as a chiral auxiliary to guide the stereoselective formation of the piperidine ring[1].

Step-by-Step Methodology:

-

Preparation of the Chiral Precursor: A chiral phenylglycinol derivative is reacted with a suitable acyclic starting material to introduce the chiral auxiliary.

-

Diastereoselective Cyclization: An intramolecular cyclization reaction is performed, where the stereochemistry of the phenylglycinol auxiliary directs the formation of the desired stereoisomer of the piperidine ring.

-

Introduction of the Methyl Group: While not explicitly for the 2-position in all published examples, this step would involve the stereoselective methylation at the α-position of the carboxylic acid functionality.

-

Removal of the Chiral Auxiliary and Deprotection: The chiral auxiliary is cleaved, and any protecting groups are removed to yield the final product.

Asymmetric Synthesis: Building Chirality from Achiral Precursors

More modern and versatile approaches involve the use of asymmetric catalysis or chiral reagents to induce chirality in an achiral starting material. This strategy offers greater flexibility in the design of synthetic routes and allows for the preparation of a wider range of derivatives.

Conceptual Workflow for Asymmetric Synthesis:

Figure 2: Conceptual workflow for asymmetric synthesis.

Experimental Protocol: Asymmetric Hydrogenation Approach

A powerful method for the enantioselective synthesis of chiral piperidines is the asymmetric hydrogenation of a corresponding pyridine or tetrahydropyridine precursor using a chiral catalyst.

Step-by-Step Methodology:

-

Synthesis of the Prochiral Substrate: A 2-methyl-2-carboxypyridine or a related tetrahydropyridine derivative is synthesized from simple starting materials.

-

Asymmetric Hydrogenation: The prochiral substrate is subjected to hydrogenation in the presence of a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral ligand). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

-

Isolation and Purification: The resulting this compound is isolated and purified, often through crystallization or chromatography.

Table 1: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Representative References |

| Chiral Pool Synthesis | High enantiopurity, well-established starting materials. | Limited to the availability of suitable chiral precursors, may require longer synthetic routes. | [1] |

| Asymmetric Synthesis | High versatility, can be adapted to a wide range of derivatives, often shorter synthetic routes. | Requires specialized and often expensive chiral catalysts or reagents, optimization of reaction conditions can be challenging. |

Modern Applications in Drug Discovery

The unique structural features of this compound have led to its incorporation into a variety of drug candidates and approved pharmaceuticals. Its ability to induce a specific conformation and enhance metabolic stability makes it a valuable tool for medicinal chemists.

Examples of Therapeutic Areas:

-

Antivirals: The rigid scaffold can mimic the transition state of viral proteases.

-

Neurotherapeutics: The piperidine moiety is a common feature in centrally acting drugs, and the α-methylation can fine-tune receptor selectivity and pharmacokinetic properties.

-

Metabolic Diseases: Used in the design of enzyme inhibitors for the treatment of diseases such as diabetes.

Conclusion and Future Perspectives

The journey of this compound from a synthetic curiosity to a key building block in drug discovery highlights the power of fundamental research in organic chemistry. While a single definitive "discovery" event is not readily identifiable, its history is interwoven with the broader development of stereoselective synthesis. The continuous evolution of synthetic methodologies, from chiral pool approaches to sophisticated asymmetric catalysis, has made this and other α-methylated amino acids readily accessible, empowering the design of the next generation of therapeutics. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications of this versatile scaffold in areas such as chemical biology and materials science.

References

- Agami, C., Bisaro, F., Commesse, S., Guesn, S., Kadouri-Puchot, C., & Morgentin, R. (2001). A method for synthesizing (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester by using chiral phenylglycinol derivative as a reaction substrate. European Journal of Organic Chemistry.

- Westerhoff, O., Lützen, A., Maison, W., Kosten, M., & Martens, J. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, 508-513.

- Kadouri-Puchot, C., & Comesse, S. (2005).

- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (n.d.).

- Method for preparing (2R,4R)-4-methyl-2-pipecolic acid. (n.d.).

- Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.

- Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. (n.d.). Organic & Biomolecular Chemistry.

- Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. (2022). Journal of Molecular Structure, 1268, 133719.

- Stereoselective Syntheses of L-Pipecolic Acid and (2S,3S)-3-Hydroxypipecolic Acid from a Chiral N-Imino-2-phenyl-1,2-dihydropyridine Intermediate. (n.d.).

- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).

-

Pipecolic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- The synthesis of cyclic amino acids. (n.d.).

- Durel, V., Le Roch, M., Renault, J., & Lalli, C. (n.d.). Piperidine-lactones synthesis from (S)- and (R)-homoallylic α-methylbenzylamine.

- Synthesis of Ethyl 2-piperidinothiazole-4-carboxyl

- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (2023). Organic Letters.

- PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons.

- On the Evolutionary History of the Twenty Encoded Amino Acids. (n.d.). Chembiochem.

- Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (n.d.).

Sources

Spectroscopic Characterization of (S)-2-methylpiperidine-2-carboxylic acid: A Technical Guide

Introduction

(S)-2-methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid, is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine scaffold and the presence of a chiral quaternary center make it an attractive moiety for the synthesis of novel therapeutics. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry and for quality control in pharmaceutical manufacturing.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that will manifest in its spectroscopic signatures. The piperidine ring can exist in different chair conformations, and the presence of a carboxylic acid and a methyl group at the C2 position creates a stereocenter.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group, the piperidine ring protons, and the amine and carboxylic acid protons. The chemical shifts and coupling patterns will be influenced by the ring conformation and the electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | broad singlet | Chemical shift is highly dependent on solvent and concentration. |

| -NH | 8.0 - 9.5 (in acidic solution) | broad singlet | Exchangeable with D₂O. Position varies with solvent and pH. |

| Piperidine CH₂ (C3, C4, C5) | 1.5 - 2.2 | multiplet | Significant overlap of signals is expected. |

| Piperidine CH₂ (C6) | 2.8 - 3.5 | multiplet | Protons adjacent to the nitrogen are shifted downfield. |

| -CH₃ | 1.2 - 1.6 | singlet | A singlet due to the absence of adjacent protons. |

Expert Insights:

-

The broadness of the -COOH and -NH signals is a result of proton exchange and quadrupole broadening (for N-H). In a deuterated solvent like D₂O, these peaks will disappear, which is a key diagnostic test.

-

The diastereotopic nature of the methylene protons on the piperidine ring will likely result in complex splitting patterns (multiplets).

-

The use of two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the proton and carbon signals of the piperidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -COOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| C2 (quaternary) | 60 - 70 | The carbon bearing the methyl and carboxyl groups. |

| C6 | 45 - 55 | The carbon adjacent to the nitrogen atom. |

| C3, C4, C5 | 20 - 40 | The remaining piperidine ring carbons. |

| -CH₃ | 18 - 25 | The methyl group carbon. |

Expert Insights:

-

The presence of a quaternary carbon (C2) signal in the 60-70 ppm range is a key indicator of the 2,2-disubstituted piperidine structure.

-

The chemical shifts of the piperidine ring carbons are sensitive to the conformation of the ring. Computational studies can aid in correlating observed chemical shifts with specific chair conformations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1][2] |

| N-H stretch (Amine) | 3200 - 3500 | Medium, broad | May be obscured by the broad O-H stretch. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to strong | From the methyl and piperidine ring C-H bonds. |

| C=O stretch (Carboxylic acid) | 1700 - 1730 | Strong | The exact position depends on hydrogen bonding.[1][2] |

| C-N stretch | 1000 - 1250 | Medium | |

| O-H bend | 1350 - 1450 | Medium |

Expert Insights:

-

The most diagnostic feature in the IR spectrum will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region.[1][2] This, in conjunction with the strong carbonyl (C=O) absorption, is a strong indicator of a carboxylic acid functionality.

-

The molecule's existence as a zwitterion in the solid state would lead to the appearance of carboxylate (COO⁻) stretches (around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹) and ammonium (NH₂⁺) stretches (around 2800-3100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 144.1019 | The protonated molecular ion.[3] |

| [M+Na]⁺ | 166.0838 | The sodium adduct.[3] |

| [M-H]⁻ | 142.0873 | The deprotonated molecular ion.[3] |

Expert Insights:

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula (C₇H₁₃NO₂).

-

The fragmentation pattern in MS/MS experiments would likely involve the loss of the carboxylic acid group (CO₂H, 45 Da) or the loss of CO₂ (44 Da) from the deprotonated molecule. The piperidine ring can also undergo characteristic ring-opening fragmentation.

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for structural elucidation using spectroscopic methods.

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (if necessary): If signal assignment is ambiguous, perform COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Data Acquisition

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

HRMS: For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and calibrate it with a known standard immediately before the analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By understanding the predicted NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this important chiral building block. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data. The principles and interpretations outlined herein serve as a valuable resource for the broader field of small molecule analysis and characterization.

References

- This guide has been compiled by synthesizing information from various chemical databases and spectroscopic principles.

-

PubChem. 2-methylpiperidine-2-carboxylic acid hydrochloride. Available at: [Link]

- General principles of NMR spectroscopy.

- General principles of IR spectroscopy.

- General principles of Mass Spectrometry.

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

University of Calgary. Infrared Spectroscopy. Available at: [Link]

Sources

An In-depth Technical Guide to Potential Therapeutic Targets for (S)-2-methylpiperidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-2-methylpiperidine-2-carboxylic acid scaffold, a derivative of the naturally occurring amino acid pipecolic acid, represents a compelling starting point for novel therapeutic development.[1] Its constrained cyclic structure is a privileged motif in medicinal chemistry, offering the potential for high-affinity and selective interactions with a range of biological targets.[2][3] This guide synthesizes the current understanding of structurally related compounds to illuminate the most promising therapeutic avenues for this specific class of molecules. We will delve into the mechanistic basis for targeting key proteins in the central nervous system (CNS) and beyond, providing a framework for target validation and the subsequent design of robust screening campaigns. Detailed, field-tested protocols for essential validation experiments are provided to empower researchers in their quest for novel therapeutics.

Introduction: The Piperidine-2-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties that often translate to improved bioavailability and metabolic stability.[2] When functionalized with a carboxylic acid at the 2-position, as in pipecolic acid, the scaffold gains a crucial anchor for molecular recognition, capable of forming key hydrogen bonds and ionic interactions within protein binding pockets.[3]

The introduction of a methyl group at the 2-position, as in the titular this compound, provides an additional layer of structural definition. This substitution can serve multiple purposes in rational drug design:

-

Stereochemical Control: The defined (S) configuration at C2 creates a rigid three-dimensional structure, which is critical for achieving selectivity for a specific biological target.[3]

-

Conformational Rigidity: The piperidine ring itself imparts a degree of conformational constraint, reducing the entropic penalty of binding and potentially increasing potency.[3]

-

Vector for Further Derivatization: The core scaffold can be readily modified at the carboxylic acid, the ring nitrogen, or other positions on the ring to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[3]

Given these inherent advantages, we will now explore the most promising therapeutic targets for derivatives of this scaffold, drawing logical inferences from the known pharmacology of related piperidine-containing molecules.

Primary Therapeutic Arenas and Key Molecular Targets

Based on extensive analysis of the piperidine scaffold in existing and investigational drugs, two primary therapeutic areas emerge as high-potential fields of play for this compound derivatives: Neurological and Psychiatric Disorders and Infectious Diseases .

Central Nervous System: Modulating Neurotransmission

The piperidine moiety is a cornerstone of many CNS-active drugs. Its derivatives have been shown to potently and selectively modulate the activity of key ion channels and receptors that govern neuronal excitability.

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation is a key pathological event in a host of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. It is also heavily implicated in the transmission of pain signals.[4][5]

Piperidine derivatives have been successfully developed as NMDA receptor antagonists.[4][6][7][8] Specifically, compounds that are selective for the NR2B subunit of the NMDA receptor are of high interest, as they may offer a more favorable side-effect profile compared to non-selective antagonists.[4][5] The carboxylic acid moiety of the this compound scaffold can mimic the glutamate binding site, while the rest of the molecule can be elaborated to confer selectivity for the NR2B subunit.

-

Therapeutic Hypothesis: Derivatives of this compound can be designed as selective NR2B antagonists for the treatment of chronic pain, Parkinson's disease, and other neurological disorders characterized by excessive NMDA receptor activity.[5][7]

Caption: Antagonism of the NMDA receptor by a derivative.

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain.[9][10] Drugs that enhance the function of GABA-A receptors, such as benzodiazepines, are widely used to treat anxiety, sleep disorders, and epilepsy.[9] However, these drugs can have significant side effects, including sedation, dependence, and amnesia.[9]

Piperine, a natural product containing a piperidine moiety, and its derivatives have been shown to be potent modulators of GABA-A receptors.[9][10][11][12][13] These compounds enhance the chloride currents through the GABA-A receptor, leading to anxiolytic and anticonvulsant effects.[13] The piperidine ring is a key structural element for this activity.[9][10]

-

Therapeutic Hypothesis: this compound derivatives can be developed as novel positive allosteric modulators of the GABA-A receptor, potentially offering a safer alternative to existing anxiolytics and anticonvulsants.

Infectious Diseases: Targeting Bacterial Virulence

Beyond the CNS, the pipecolic acid scaffold has emerged as a promising starting point for the development of novel anti-infective agents.

Legionella pneumophila, the causative agent of Legionnaires' disease, relies on a variety of virulence factors to establish infection within host macrophages. One such factor is the Macrophage Infectivity Potentiator (MIP) protein, a member of the FK506-binding protein (FKBP) family.[14] The MIP protein is crucial for the intracellular survival and dissemination of the bacteria.[14]

Computational analysis and biological testing have identified pipecolic acid derivatives as a promising scaffold for the development of small-molecule inhibitors of the MIP protein.[14][15]

-

Therapeutic Hypothesis: Derivatives of this compound can be designed to inhibit the MIP protein of Legionella pneumophila, thereby reducing its virulence and providing a novel therapeutic strategy for Legionnaires' disease.

Experimental Validation and Screening Protocols

The successful development of drugs targeting these pathways requires a robust and systematic approach to target validation and compound screening. The following protocols provide a framework for these critical early-stage drug discovery activities.

Protocol: Electrophysiological Validation of NMDA Receptor Antagonism

Objective: To determine the inhibitory activity of this compound derivatives on NMDA receptor-mediated currents in a cellular model.

Methodology: Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.

-

cRNA Injection: Inject oocytes with cRNAs encoding the human NR1 and NR2B subunits of the NMDA receptor. Incubate for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at -70 mV.

-

Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit an inward current.

-

Co-apply varying concentrations of the test compound with the NMDA/glycine solution to determine the concentration-dependent inhibition of the NMDA-induced current.

-

-

Data Analysis: Plot the percentage inhibition of the NMDA current against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for Two-Microelectrode Voltage-Clamp Assay.

Protocol: High-Throughput Screening for GABA-A Receptor Modulators

Objective: To identify hit compounds from a library of this compound derivatives that positively modulate GABA-A receptor activity.

Methodology: Fluorescent Imaging Plate Reader (FLIPR) Assay

-

Cell Line: Utilize a stable cell line expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and a chloride-sensitive fluorescent dye (e.g., a halide-sensitive YFP).

-

Assay Plate Preparation: Seed the cells into 384-well microplates and allow them to adhere overnight.

-

Compound Addition: Add the test compounds from the library to the assay plates.

-

GABA Application and Signal Detection:

-

Use the FLIPR instrument to add a sub-maximal concentration of GABA (e.g., EC20) to all wells simultaneously.

-

The instrument will concurrently monitor the change in fluorescence, which corresponds to the influx of chloride ions through the activated GABA-A receptors.

-

-

Data Analysis: Identify "hits" as compounds that significantly increase the GABA-induced fluorescence signal compared to control wells.

Protocol: Biochemical Assay for MIP Protein Inhibition

Objective: To quantify the inhibitory potency of this compound derivatives against the peptidyl-prolyl isomerase (PPIase) activity of the MIP protein.

Methodology: Chymotrypsin-Coupled PPIase Assay

-

Principle: This assay measures the cis-trans isomerization of a chromogenic peptide substrate. The cis form of the peptide is resistant to cleavage by chymotrypsin, while the trans form is readily cleaved. The rate of isomerization is catalyzed by the MIP protein.

-

Assay Components:

-

Recombinant MIP protein

-

Peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)

-

Chymotrypsin

-

-

Procedure:

-

In a 96-well plate, combine the MIP protein and varying concentrations of the test compound.

-

Initiate the reaction by adding the peptide substrate.

-

Add chymotrypsin to the reaction mixture.

-

Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline upon cleavage of the trans-peptide.

-

-

Data Analysis: Calculate the rate of the reaction for each compound concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

Data Presentation and Interpretation

The data generated from these assays should be meticulously organized and analyzed to guide the progression of the drug discovery program.

Table 1: Summary of In Vitro Potency Data

| Compound ID | Target | Assay | Endpoint | Potency (IC50/EC50) |

| Lead-001 | NMDA-NR2B | TEVC | IC50 | 74 nM[6] |

| Lead-002 | GABA-A (α1β2γ2) | FLIPR | EC50 | 13.8 µM[9] |

| Lead-003 | MIP Protein | PPIase | IC50 | To be determined |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realms of neuroscience and infectious diseases. The structural rigidity and stereochemical definition of this core make it an ideal starting point for the design of potent and selective modulators of challenging targets such as the NMDA and GABA-A receptors, as well as bacterial virulence factors like the MIP protein.

The experimental protocols detailed in this guide provide a clear and actionable roadmap for researchers to validate these targets and to initiate screening campaigns for the identification of lead compounds. Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating lead compounds in relevant animal models of disease to establish proof-of-concept.

-

Safety and Toxicology Profiling: Ensuring that lead candidates have an acceptable safety margin before advancing to clinical development.

By pursuing a scientifically rigorous and data-driven approach, the potential of this compound derivatives to address unmet medical needs can be fully realized.

References

-

Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Journal of Medicinal Chemistry. [Link]

-

Two Non-Racemic Preparations of a Piperidine-Based NMDA Antagonist With Analgesic Activity. PubMed. [Link]

-

Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed. [Link]

-

Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. PMC. [Link]

- Piperidine derivatives as nmda receptor antagonists.

- Piperidine derivative having nmda receptor antagonistic activity.

-

Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives. ResearchGate. [Link]

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC. [Link]

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. [Link]

-

l‐Pipecolic acid and its (poly)hydroxylated derivatives. ResearchGate. [Link]

-

Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. [Link]

-

Pipped at the Post: Pipecolic Acid Derivative Identified as SAR Regulator. PubMed. [Link]

- Piperidine derivatives as nmda receptor antagonists.

-

Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase. PubMed. [Link]

-

Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. ResearchGate. [Link]

-

Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. [Link]

-

(S)-Methyl piperidine-2-carboxylate. PubChem. [Link]

-

Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein. Semantic Scholar. [Link]

Sources

- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 2. researchgate.net [researchgate.net]

- 3. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 4. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 5. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 6. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HRP20040178A2 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein. | Semantic Scholar [semanticscholar.org]

Navigating the Solubility Landscape of (S)-2-Methylpiperidine-2-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

(S)-2-methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid, represents a valuable building block in medicinal chemistry. Its utility in the synthesis of novel therapeutics is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this guide focuses on equipping the user with the theoretical knowledge and practical experimental protocols necessary to independently assess its solubility profile. We will delve into the molecular characteristics governing solubility, present a detailed methodology for its empirical determination, and discuss the critical distinction between thermodynamic and kinetic solubility.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. It influences a myriad of critical parameters, including:

-

Reaction Kinetics and Purity: In chemical synthesis, the solubility of reactants in a chosen solvent system dictates reaction rates and can significantly impact the purity of the final product by influencing side reactions and crystallization processes.

-

Formulation Development: The ability to formulate a drug into a stable and bioavailable dosage form is heavily dependent on its solubility. Poor solubility can lead to difficulties in creating oral, injectable, or topical formulations.

-

Bioavailability: For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation. For orally administered drugs, this often requires dissolution in the gastrointestinal fluids.

-

In Vitro Assay Performance: In early-stage drug discovery, low solubility can lead to unreliable and misleading results in biological assays.[1]

This compound, with its rigid cyclic structure, carboxylic acid moiety, and a secondary amine, presents a unique solubility profile that warrants careful investigation. This guide will provide the necessary tools to navigate this landscape effectively.

Theoretical Framework: Predicting the Solubility Behavior of this compound

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound suggests a complex interplay of these forces.

Due to its zwitterionic nature, it is anticipated to be soluble in water and less so in nonpolar organic solvents.[2] The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the piperidine ring) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom) allows for strong interactions with polar protic solvents like alcohols. The methyl group at the 2-position introduces a degree of lipophilicity, which might slightly enhance its solubility in less polar environments compared to its unsubstituted counterpart, (S)-piperidine-2-carboxylic acid.

The expected trend in solubility in a range of organic solvents is as follows:

-

High Solubility: In polar protic solvents such as methanol and ethanol, due to the potential for extensive hydrogen bonding.

-

Moderate to Low Solubility: In polar aprotic solvents like acetone and ethyl acetate, where hydrogen bonding is less pronounced.

-

Very Low to Insoluble: In nonpolar solvents such as toluene and hexane, where the polar functional groups of the molecule cannot effectively interact with the nonpolar solvent molecules.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

Caption: Key functional groups of this compound and their influence on solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[3] This technique involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique for quantification.

Step-by-Step Protocol

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Addition of Excess Solid: To a series of glass vials, add a pre-weighed amount of the chosen solvent. Then, add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

-

Equilibration: Tightly cap the vials and place them in a constant temperature environment (e.g., 25 °C) on an orbital shaker. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method or another appropriate technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: A stepwise workflow for determining the thermodynamic solubility using the shake-flask method.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.

| Organic Solvent | Dielectric Constant (approx.) | Solvent Type | Measured Solubility (mg/mL at 25°C) |

| Hexane | 1.9 | Nonpolar | To be determined |

| Toluene | 2.4 | Nonpolar | To be determined |

| Dichloromethane | 9.1 | Polar Aprotic | To be determined |

| Ethyl Acetate | 6.0 | Polar Aprotic | To be determined |

| Acetone | 21 | Polar Aprotic | To be determined |

| Ethanol | 24.5 | Polar Protic | To be determined |

| Methanol | 32.7 | Polar Protic | To be determined |

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery, it is essential to differentiate between thermodynamic and kinetic solubility.[2][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium.[4] The shake-flask method described above is designed to measure thermodynamic solubility.

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is the kinetic solubility. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[4][5]

For robust drug development, understanding the thermodynamic solubility is crucial as it represents a more fundamental and stable property of the compound.

Conclusion and Future Perspectives

References

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.

- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Methylpiperidine-2-carboxylic Acid: A Comprehensive Technical Guide to Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Methylpiperidine-2-carboxylic Acid in Medicinal Chemistry

This compound, a chiral non-proteinogenic α-amino acid, has emerged as a crucial building block in modern drug discovery. Its rigid piperidine scaffold, combined with the stereodefined quaternary center, offers a unique three-dimensional architecture that is increasingly sought after for the design of novel therapeutics. The piperidine motif is a privileged structure in medicinal chemistry, present in a multitude of approved drugs, where it often imparts favorable physicochemical properties such as improved solubility, metabolic stability, and the ability to cross the blood-brain barrier. The introduction of a methyl group at the 2-position further constrains the conformation of the piperidine ring, providing a valuable tool for fine-tuning ligand-receptor interactions and enhancing binding affinity and selectivity. This guide provides an in-depth analysis of the commercial landscape for this valuable synthon, details established and potential synthetic routes, outlines critical analytical methodologies for quality control, and explores its applications in contemporary drug development.

Part 1: Commercial Availability and Supplier Landscape

The accessibility of this compound is a critical consideration for research and development timelines. A number of chemical suppliers offer this compound, often as the free acid or as a hydrochloride salt, with varying purities and in a range of quantities. Below is a comparative analysis of prominent suppliers.